molecular formula C21H21FN2O3 B2795639 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide CAS No. 921794-30-1

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide

Cat. No. B2795639
M. Wt: 368.408
InChI Key: XRJUPMZMLCWUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide” is a chemical compound1. It is not intended for human or veterinary use and is used for research purposes only1. The molecular formula of the compound is C21H21ClN2O3 and it has a molecular weight of 384.861.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide”. However, similar compounds have been synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent2.



Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results. However, similar compounds have been analyzed using Hirshfeld surface analysis to get more insight about the supramolecular assembly2.



Chemical Reactions Analysis

The chemical reactions analysis of this compound is not available in the search results. However, similar compounds have been synthesized via cyclocondensation of N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases) with thiolactic acid3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the search results. However, the molecular formula of the compound is C21H21ClN2O3 and it has a molecular weight of 384.861.


Scientific Research Applications

Synthesis and Chemical Properties

1. Heterocyclic Synthesis and Molecular Structure Analysis N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide and similar compounds have been synthesized and studied for their molecular structures. For instance, Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine heterocyclic hybrids and analyzed their molecular structures, charge distributions, and regions of electrophilic and nucleophilic reactivity (Almansour et al., 2016).

2. Asymmetric Mannich Reactions The compound's structure allows for enantioselective Mannich reactions with other heterocyclic compounds, which are crucial in medicinal chemistry. Li et al. (2019) demonstrated the organocatalytic asymmetric Mannich addition of 3-fluorooxindoles to dibenzo[b,f][1,4]oxazepines, achieving high yields and enantioselectivities (Li, Lin, & Du, 2019).

3. Potential in Nonlinear Optical Applications Studies have indicated that compounds like N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide can be candidates for nonlinear optical (NLO) applications due to their electronic structure and charge distribution. The research by Almansour et al. (2016) into the NLO properties of similar compounds suggests potential technological applications (Almansour et al., 2016).

Pharmacological and Biological Applications

1. Antimicrobial Activity Some derivatives of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide have shown promising results as antimicrobial agents. Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating significant antimicrobial activity against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).

Safety And Hazards

The safety and hazards of this compound are not available in the search results. However, it is not intended for human or veterinary use and is used for research purposes only1.


properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-4-10-24-17-9-8-16(12-18(17)27-13-21(2,3)20(24)26)23-19(25)14-6-5-7-15(22)11-14/h4-9,11-12H,1,10,13H2,2-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJUPMZMLCWUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide

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